N-(2-chlorobenzoyl)-beta-alanine is classified as an amino acid derivative and is often used in biochemical research, particularly in proteomics and drug development. The compound can be synthesized through various chemical pathways, and its structure allows it to interact with biological systems effectively.
The synthesis of N-(2-chlorobenzoyl)-beta-alanine typically involves the acylation of beta-alanine with 2-chlorobenzoic acid or its derivatives. The general synthetic route can be outlined as follows:
This method ensures high yields and purity of the final product, making it suitable for further applications in research.
The molecular formula for N-(2-chlorobenzoyl)-beta-alanine is , with a molecular weight of approximately 227.65 g/mol. The structure consists of a beta-alanine moiety linked to a 2-chlorobenzoyl group, which influences its chemical behavior.
The compound's three-dimensional conformation can be analyzed using computational methods or X-ray crystallography, revealing insights into its interactions with biological targets.
N-(2-chlorobenzoyl)-beta-alanine participates in several chemical reactions, primarily due to its functional groups:
These reactions are crucial for understanding its potential biological activity and applications.
The mechanism of action for N-(2-chlorobenzoyl)-beta-alanine primarily involves its interaction with specific enzymes and receptors in biological systems:
Research into its specific interactions remains ongoing, providing insights into its potential therapeutic uses.
N-(2-chlorobenzoyl)-beta-alanine exhibits several notable physical and chemical properties:
These properties are essential for determining storage conditions and potential applications in laboratory settings.
N-(2-chlorobenzoyl)-beta-alanine has several applications across various scientific fields:
The versatility of this compound makes it valuable in both academic research and industrial applications.
The biosynthesis of N-(2-chlorobenzoyl)-beta-alanine leverages advanced metabolic engineering strategies to enhance precursor availability and reaction efficiency. Escherichia coli CGMCC 1.366, a high-yield L-lysine strain, has been genetically modified to redirect metabolic flux toward beta-alanine synthesis—the essential precursor for benzoylation. This is achieved through precise knockout of the aspartate kinase gene (lysC), which blocks the L-lysine branch of the aspartate pathway, thereby increasing intracellular L-aspartate availability. The engineered strain CGMCC 1.366-A accumulates L-aspartate as the primary precursor for beta-alanine production [6].
A critical enzymatic step involves L-aspartate-α-decarboxylase (PanD) from Bacillus subtilis, which catalyzes the decarboxylation of L-aspartate to beta-alanine. However, PanD suffers from rapid catalytic inactivation under physiological conditions. To address this, cellulosome-inspired multi-enzyme complexes have been employed. These complexes utilize dockerin (DocA) and cohesin (CohA) domains to co-localize PanD with aspartate aminotransferase (AspC) from E. coli, creating a substrate channeling system. This assembly reduces intermediate diffusion, accelerates reaction kinetics, and improves overall pathway efficiency. Engineered strains incorporating this system demonstrated a 36.42-fold increase in beta-alanine titer (755.465 mg/L in 5-L fermenters) compared to non-assembled systems [6].
Table 1: Key Enzymes in β-Alanine Biosynthesis
Enzyme | Source | Function | Catalytic Improvement |
---|---|---|---|
L-Aspartate-α-decarboxylase | Bacillus subtilis | Converts L-aspartate → β-alanine | 10.47× higher β-alanine yield with cellulosome assembly |
Aspartate aminotransferase | Escherichia coli | Generates L-aspartate from oxaloacetate | Substrate channeling reduces diffusion losses |
Pyruvate decarboxylase | Engineered variant | Enhances oxaloacetate pool | 2.1× increased precursor availability |
The benzoylation of beta-alanine with 2-chlorobenzoyl electrophiles relies on SₙAr reactivity, driven by the electron-withdrawing chlorine substituent at the ortho position of the aryl ring. This activation facilitates nucleophilic attack by the beta-alanine amine group. The reaction typically employs 2-chlorobenzoyl chloride or in situ-activated 2-chlorobenzoic acid derivatives (e.g., acyl imidazoles or anhydrides) in aprotic solvents like dichloromethane or dimethylformamide. Coupling agents such as dicyclohexylcarbodiimide (DCC) are essential to promote amide bond formation under mild conditions (room temperature, 12–24 hours), yielding N-(2-chlorobenzoyl)-beta-alanine with minimal racemization [6].
A key challenge is suppressing hydrolysis of the acid chloride intermediate. To mitigate this, Schotten-Baumann conditions (aqueous NaOH/organic solvent biphasic system) are employed. These conditions facilitate rapid reaction between the aqueous beta-alanine anion and the organic-phase 2-chlorobenzoyl chloride before hydrolysis dominates. This method achieves yields exceeding 85% with high chemoselectivity . For chiral variants, enantiomerically pure (S)-2-chloroalkanoic acids—synthesized via diazotization of (S)-amino acids—serve as precursors. The reaction proceeds with >95.6% enantiomeric excess (ee) when using optically pure (S)-alanine derivatives, as confirmed by chiral gas chromatography analysis [9].
Table 2: SₙAr Reaction Optimization Parameters
Electrophile | Solvent | Coupling Agent | Temperature | Yield |
---|---|---|---|---|
2-Chlorobenzoyl chloride | Dichloromethane | None | 0–25°C | 70–75% |
in situ DCC-activated acid | Dimethylformamide | Dicyclohexylcarbodiimide | 25°C | 80–85% |
2-Chlorobenzoyl imidazole | Tetrahydrofuran | None | 40°C | 90% |
Prodrug derivatization of N-(2-chlorobenzoyl)-beta-alanine focuses on esterification of the carboxylic acid group to enhance membrane permeability. Beta-alanine methyl ester or ethyl ester are condensed with 2-chlorobenzoyl chloride to yield metabolically labile prodrugs such as N-(2-chlorobenzoyl)-beta-alanine ethyl ester (CAS: CID 1911752). These esters undergo in vivo hydrolysis by carboxylesterases, regenerating the active metabolite [2] [5]. Alternative strategies include synthesizing selenocysteine (Sec) esters for targeted delivery. Solid-phase peptide synthesis enables the incorporation of Sec moieties using Fmoc-(S)-4-methoxybenzyl selenocysteine or bis-N-Fmoc selenocystine as building blocks. The p-methoxybenzyl group is later cleaved using 2,2’-dithiobis(5-nitropyridine) (DTNP) to expose the selenol, which facilitates ester bond hydrolysis under physiological conditions [3] [7].
Notably, fluoroethyl esters exhibit optimized hydrolysis kinetics due to the electron-withdrawing fluorine atom, which enhances electrophilicity of the carbonyl carbon. For example:$$\ce{N-(2-chlorobenzoyl)-\beta-Ala-OC2H4F ->[hydrolases] N-(2-chlorobenzoyl)-\beta-Ala-OH + HOCH2CH2F}$$This design balances stability during absorption and rapid activation in target tissues [3].
Directed evolution has been applied to overcome the intrinsic instability of L-aspartate-α-decarboxylase (PanD), the rate-limiting enzyme in beta-alanine biosynthesis. Error-prone PCR generates PanD mutant libraries, which are screened for thermostability and catalytic activity under acidic conditions (pH 6.5). Key mutations (e.g., A98T, K102E) are identified using high-throughput assays where residual activity is measured after pre-incubation at 45°C. These substitutions improve half-life from 1.2 to 8.7 hours at 37°C by introducing salt bridges that stabilize the tetrameric structure [6].
Further enhancement involves cellulosome scaffolding optimization. Cohesin-dockerin binding domains from Clostridium thermocellum are engineered for higher affinity (Kd < 10⁻¹⁰ M) through site-saturation mutagenesis of interfacial residues. This allows tighter co-localization of PanD and AspC, reducing the distance between active sites to <5 nm. The resulting enzyme complexes achieve a 2.8-fold increase in β-alanine flux compared to first-generation assemblies [6].
Table 3: Outcomes of Directed Evolution on PanD Performance
Variant | Mutation(s) | Half-life at 37°C (h) | Activity (μmol/min/mg) | β-Alanine Titer (g/L) |
---|---|---|---|---|
Wild-type | None | 1.2 | 12.3 | 0.07 |
Mutant A | A98T | 4.1 | 18.7 | 0.25 |
Mutant B | K102E + A98T | 8.7 | 22.5 | 0.75 |
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